molecular formula C20H14Cl2N2O B2686727 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-95-7

1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2686727
CAS No.: 338964-95-7
M. Wt: 369.25
InChI Key: WCIVZHUWXNSBKG-UHFFFAOYSA-N
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Description

This compound is a pyridinecarbonitrile derivative with a 2,6-dichlorobenzyl group at the 1-position and a 4-methylphenyl substituent at the 5-position. Key physicochemical properties include:

  • Molecular Formula: C₂₀H₁₄Cl₂N₂O
  • Molecular Weight: 369.25 g/mol
  • CAS Registry Number: 338964-95-7 .

Its structure features a dihydropyridinone core, which is common in bioactive molecules with reported antimicrobial, antioxidant, and antitumor activities .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c1-13-5-7-14(8-6-13)16-9-15(10-23)20(25)24(11-16)12-17-18(21)3-2-4-19(17)22/h2-9,11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIVZHUWXNSBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where a dichlorobenzyl halide reacts with the pyridine ring.

    Addition of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities, differing primarily in substituents on the benzyl or phenyl groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 2,6-Cl₂-benzyl (1), 4-Me-phenyl (5) C₂₀H₁₄Cl₂N₂O 369.25 Not reported CN, 2-oxo-dihydropyridine
1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-Cl-benzyl (1) C₂₀H₁₅ClN₂O 334.81 Not reported CN, 2-oxo-dihydropyridine
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile 4-Cl-benzyl (1), 3-CF₃-phenyl (5) C₂₀H₁₂ClF₃N₂O 388.77 Not reported CN, CF₃, 2-oxo-dihydropyridine
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-Br-phenyl (4), 4-OH-3-OMe-phenyl (6) C₁₉H₁₃BrN₂O₃ 409.23 Not reported CN, Br, OH, OMe
Key Observations:
  • Chlorine Substitution : The 2,6-dichlorobenzyl group in the target compound likely enhances lipophilicity compared to the 4-chlorobenzyl analogue . This may influence membrane permeability in biological systems.
  • Bioactive Substituents : The bromine and methoxy/hydroxy groups in the compound from correlate with higher antioxidant activity (79.05% radical scavenging at 12 ppm), suggesting that electron-donating groups at specific positions enhance this property .

Biological Activity

1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its unique combination of functional groups, which may contribute to its diverse chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C20H14Cl2N2OC_{20}H_{14}Cl_{2}N_{2}O with a molecular weight of approximately 369.25 g/mol. Its structure includes a pyridine ring substituted with dichlorobenzyl and methylphenyl groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC20H14Cl2N2O
Molecular Weight369.25 g/mol
CAS Number338964-95-7
Purity>90%

Biological Activity Overview

Preliminary studies indicate that 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibits several biological activities, particularly in modulating immune responses. Notably, it has been reported to interact with nucleotide-binding oligomerization domain-containing protein 1 (NOD1), which plays a crucial role in the immune system's response to bacterial infections. This interaction could potentially enhance the body's ability to combat such infections.

The compound's biological activity may be attributed to its ability to influence various biochemical pathways. The modulation of NOD1 activity could lead to significant changes in inflammatory responses and immune activation. Further research is required to fully elucidate these mechanisms and their implications for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile:

  • Antiproliferative Activity : Research on structurally similar pyridine derivatives has shown varying degrees of antiproliferative activity against cancer cell lines. For instance, compounds with similar substituents were tested against breast, colon, and lung cancer cell lines, revealing significant activity in some cases .
  • Inflammatory Response Modulation : Studies have indicated that compounds interacting with NOD1 can modulate inflammatory pathways. The specific effects of 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile on cytokine production and immune cell activation warrant further investigation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related pyridine derivatives is useful:

Compound NameKey Features
1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrileDifferent chlorobenzyl substitution
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileFeatures a methoxy group instead of dichlorobenzyl
4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileLacks chlorine substituents; simpler structure

This table highlights how variations in substituents can significantly influence the chemical behavior and biological activity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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